molecular formula C16H13N5O2 B13381835 2,6-dianilino-5-nitroso-1H-pyrimidin-4-one

2,6-dianilino-5-nitroso-1H-pyrimidin-4-one

Cat. No.: B13381835
M. Wt: 307.31 g/mol
InChI Key: NFQITWZVTWMSGU-UHFFFAOYSA-N
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Description

2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dianilino-5-nitroso-1H-pyrimidin-4-one typically involves the reaction of appropriate aniline derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of methanol solution of sodium methylate and malonic methyl ester nitrile, followed by ring-closure reactions with guanidine salts . The reaction conditions often involve the use of dilute formic acid for nitrosation reactions, facilitating the recycling of solvents and reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dianilino-5-nitroso-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis . This inhibition disrupts bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its anilino groups enhance its potential for electrophilic aromatic substitution reactions, while the nitroso group contributes to its redox properties.

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

2,4-dianilino-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C16H13N5O2/c22-15-13(21-23)14(17-11-7-3-1-4-8-11)19-16(20-15)18-12-9-5-2-6-10-12/h1-10H,(H3,17,18,19,20,22)

InChI Key

NFQITWZVTWMSGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC(=N2)NC3=CC=CC=C3)N=O

Origin of Product

United States

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